
Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the specific compound , the synthesis might involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with a suitable carboxylic acid derivative to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated with 2-(diethylamino)ethyl chloride and 2-(piperidinoethyl) chloride under basic conditions to introduce the desired substituents.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Benzimidazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation of benzimidazole derivatives can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.
科学的研究の応用
Benzimidazole derivatives, including the compound , have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their antimicrobial, antiviral, and antiparasitic activities.
Medicine: Investigated for their potential as therapeutic agents in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some benzimidazole compounds inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells. The specific molecular targets and pathways involved can vary depending on the compound and its intended application.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Mebendazole: An antiparasitic agent used to treat helminth infections.
Albendazole: Another antiparasitic agent with a similar mechanism of action to mebendazole.
Uniqueness
The compound “Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride” may have unique properties due to the presence of the diethylamino and piperidinoethyl substituents, which can influence its biological activity, solubility, and pharmacokinetic profile.
特性
CAS番号 |
69766-39-8 |
|---|---|
分子式 |
C20H33ClN4 |
分子量 |
365.0 g/mol |
IUPAC名 |
diethyl-[2-[2-(2-piperidin-1-ylethyl)benzimidazol-1-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C20H32N4.ClH/c1-3-22(4-2)16-17-24-19-11-7-6-10-18(19)21-20(24)12-15-23-13-8-5-9-14-23;/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3;1H |
InChIキー |
IXKNXXAZWJJBHY-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCN1C2=CC=CC=C2N=C1CCN3CCCCC3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


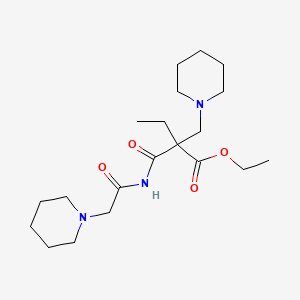
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)

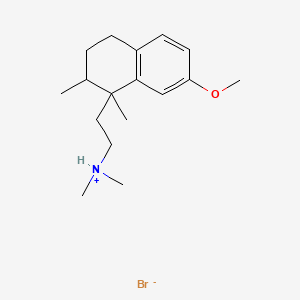
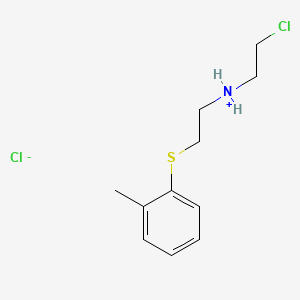
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)


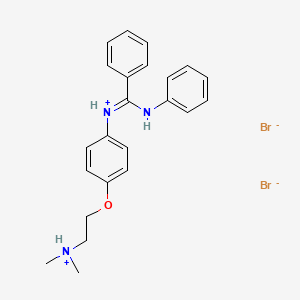
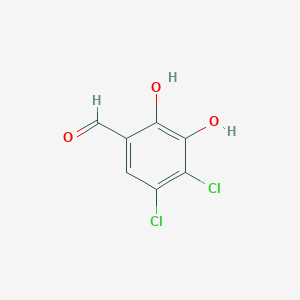
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)


